1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone
Description
Properties
IUPAC Name |
6-phenylmethoxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-9-14-8-15(7-6-13(14)10-17-16)19-11-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWLMACQOCZCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363734 | |
| Record name | 6-(Benzyloxy)-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252061-87-3 | |
| Record name | 6-(Benzyloxy)-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Dihydroisoquinolinone Synthesis via Schmidt Reaction
The Schmidt reaction is a cornerstone for constructing the 3,4-dihydroisoquinolinone scaffold. In a representative procedure, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes azide-mediated ring expansion using sodium azide and methanesulfonic acid in dichloromethane to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Demethylation with boron tribromide generates the phenolic intermediate, which is subsequently alkylated with benzyl halides (e.g., benzyl bromide) in the presence of sodium hydride and N,N-dimethylformamide (DMF) to introduce the phenylmethoxy group at position 6.
Key Optimization Parameters :
- Temperature : Reactions conducted at 0–25°C minimize side products during alkylation.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement efficiency.
- Yield : Alkylation steps typically achieve 70–85% yield when using stoichiometric NaH.
Benzyloxy Group Installation via O-Benzylhydroxylamine Condensation
Alternative routes employ O-benzylhydroxylamine to directly introduce the benzyloxy moiety. Homophthalic acid reacts with O-benzylhydroxylamine in refluxing toluene under Dean-Stark conditions, facilitating cyclocondensation to form 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione. Hydrogenolysis or acidic hydrolysis then reduces the dione to the target 1,4-dihydro-3(2H)-isoquinolinone.
Reaction Conditions :
- Catalyst : None required; thermal activation suffices.
- Time : 12-hour reflux ensures complete conversion.
- Yield : 97% reported for analogous systems.
Friedel-Crafts Alkylation for Direct Functionalization
Friedel-Crafts methodologies enable regioselective benzylation. For example, treating 6-hydroxy-3,4-dihydroisoquinolinone with benzyl bromide and AlCl₃ in dichloroethane induces electrophilic aromatic substitution at position 6. This one-pot method avoids pre-demethylation steps and achieves 65–75% yields.
Advantages :
- Atom Economy : Direct C–O bond formation bypasses intermediate protection/deprotection.
- Scalability : Demonstrated for multigram synthesis in indenoisoquinoline derivatives.
Suzuki Cross-Coupling for Late-Stage Diversification
Palladium-catalyzed Suzuki coupling introduces aryl groups post-core formation. A triflate intermediate, generated from 6-hydroxy-3,4-dihydroisoquinolinone using triflic anhydride, reacts with benzylboronic acids under Pd(PPh₃)₄ catalysis to install the phenylmethoxy group.
Typical Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ or Cs₂CO₃ in dioxane/water.
- Yield : 60–80% depending on boronic acid steric demand.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity : Competing O- vs. N-alkylation in benzylation steps is minimized using bulky bases (e.g., NaH) and low temperatures.
- Over-Oxidation : During cyclization, stoichiometric oxidants (e.g., PIFA) prevent dihydroisoquinolinone dehydrogenation.
- Solubility Issues : Microwave-assisted synthesis in DCE improves reaction homogeneity for insoluble intermediates.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroisoquinolinones.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Phenylmethoxy-substituted benzaldehydes and amines |
| Catalysts | Acids or bases |
| Solvents | Ethanol, Methanol |
| Reaction Conditions | Controlled temperature and pressure |
Research has indicated that isoquinolinones exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of isoquinolinones can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone have demonstrated effectiveness against various cancer cell lines, including HepG2 liver cancer cells .
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cell proliferation and induction of apoptosis in cancer cells |
| Enzyme Inhibition | Potential as inhibitors for Rho-kinase pathways |
Therapeutic Applications
The therapeutic potential of this compound is being explored in various contexts:
- Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a candidate for drug development targeting malignancies.
- Neurological Disorders : Research is ongoing into its effects on neurological pathways, suggesting possible applications in treating conditions like neurodegeneration.
Case Studies
Several studies highlight the efficacy of isoquinolinone derivatives in clinical settings:
- Inhibition of Rho-Kinase : A patent describes the use of isoquinoline derivatives as inhibitors for Rho-Kinase, which is implicated in various diseases including hypertension and cancer .
- Antitumor Activity : A study demonstrated that specific isoquinolinone compounds significantly reduced tumor growth in animal models, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone would involve its interaction with specific molecular targets and pathways. This could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 1,4-dihydro-3(2H)-isoquinolinones, highlighting substituent variations and their impacts:
Key Observations:
- Biological Activity: Derivatives with acyl groups (e.g., 6i) or amino substituents (e.g., ) show higher bioactivity profiles, particularly in acetylcholinesterase inhibition or antitumor applications .
- Environmental Fate: Unsubstituted analogs like 3,4-dihydro-1(2H)-isoquinolinone degrade anaerobically, while bulky substituents (e.g., phenylmethoxy) may persist in contaminated environments .
Efficiency Comparison:
Physicochemical and Spectroscopic Properties
- NMR Data: The target compound’s ¹H-NMR would show aromatic protons near δ 6.5–7.3 (similar to 6i ), with distinct shifts for the phenylmethoxy group (δ ~3.8–4.0 for OCH₂Ph). In contrast, 1-(4-aminophenyl)-analog exhibits downfield shifts for NH₂ (δ ~5.0–6.0) due to hydrogen bonding.
- Solubility: Bulky hydrophobic groups (e.g., phenylmethoxy) reduce aqueous solubility compared to amino- or hydroxyl-substituted derivatives .
Environmental and Pharmacological Behavior
- Biodegradation: Unlike hydroxylated analogs (e.g., 2(1H)-quinolinone), the target compound’s phenylmethoxy group may resist microbial degradation, leading to environmental persistence .
Biological Activity
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHN\O
- CAS Number : 252061-87-3
- Molecular Structure : The compound features an isoquinolinone core with a phenylmethoxy substituent, which contributes to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Effects : It has shown promise in targeting cancer cell lines, particularly in inducing apoptosis and causing cell cycle arrest in acute lymphoblastic leukemia (CCRF-CEM) cells.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are crucial for preventing oxidative stress-related diseases .
- Enzyme Inhibition : The compound exhibits inhibitory effects on α-glucosidase, which is relevant for managing diabetes and metabolic disorders .
The mechanisms through which this compound exerts its biological effects include:
Targeting Cancer Cells
Research indicates that the compound can:
- Induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Cause cell cycle arrest at the S phase, thereby inhibiting cell proliferation.
Antioxidant Activity
The antioxidant mechanism involves:
- Scavenging of reactive oxygen species (ROS), including hydroxyl radicals.
- Inhibition of lipid peroxidation, which protects cellular membranes from oxidative damage .
Enzyme Interaction
The compound acts as a non-competitive inhibitor of α-glucosidase, as demonstrated by kinetic studies using Lineweaver–Burk plots. This inhibition aids in reducing postprandial glucose levels .
Case Studies and Research Findings
Q & A
Q. What analytical techniques are critical for detecting degradation products or impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
